molecular formula C15H20O9 B15288592 Vanillylmethanol 4-Glucuronide

Vanillylmethanol 4-Glucuronide

Cat. No.: B15288592
M. Wt: 344.31 g/mol
InChI Key: FPHRLHBSOJUFOE-DKBOKBLXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Vanillylmethanol 4-Glucuronide typically involves the glucuronidation of vanillylmethanol. This process can be achieved through enzymatic or chemical methods. Enzymatic synthesis often uses glucuronosyltransferase enzymes, while chemical synthesis may involve the use of glucuronic acid derivatives under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound is generally carried out using large-scale bioreactors for enzymatic synthesis. This method ensures high yield and purity of the compound. The reaction conditions are optimized to maintain the activity of the enzymes and to achieve efficient conversion rates .

Chemical Reactions Analysis

Types of Reactions: Vanillylmethanol 4-Glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of vanillylmethanol, and various substituted compounds .

Mechanism of Action

The mechanism of action of Vanillylmethanol 4-Glucuronide involves its interaction with specific enzymes and receptors in the body. The compound is primarily metabolized by glucuronosyltransferase enzymes, which facilitate its conversion to active metabolites. These metabolites can then interact with various molecular targets, including receptors and enzymes, to exert their biological effects .

Comparison with Similar Compounds

Uniqueness: Vanillylmethanol 4-Glucuronide is unique due to its specific glucuronide linkage, which imparts distinct biochemical properties and metabolic pathways compared to its analogs .

Properties

Molecular Formula

C15H20O9

Molecular Weight

344.31 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(2-hydroxyethyl)-2-methoxyphenoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C15H20O9/c1-22-9-6-7(4-5-16)2-3-8(9)23-15-12(19)10(17)11(18)13(24-15)14(20)21/h2-3,6,10-13,15-19H,4-5H2,1H3,(H,20,21)/t10-,11-,12+,13-,15+/m0/s1

InChI Key

FPHRLHBSOJUFOE-DKBOKBLXSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)CCO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)CCO)OC2C(C(C(C(O2)C(=O)O)O)O)O

Origin of Product

United States

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